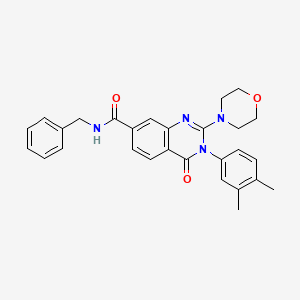
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to a class of compounds with diverse synthetic routes and chemical properties. Studies have explored the synthesis and alkylation of related 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, showcasing methods to obtain new derivatives through reactions of aminophenyl carbinol with nitriles and methylation processes. These methods emphasize the flexibility in modifying quinazoline structures for various applications, including the development of compounds with potential biological activity (Gromachevskaya et al., 2017).
Potential Antimicrobial Applications
A novel series of quinazolinone analogs substituted with benzothiophene, derived from related quinazoline compounds, have shown promising in vitro antibacterial and antitubercular activities. These findings highlight the potential of quinazoline derivatives in the development of new antimicrobial agents, providing a foundation for further research into their mechanisms of action and efficacy against various microbial strains (Rao & Subramaniam, 2015).
Applications in Solar Energy
Research into the co-sensitization of dye-sensitized solar cells with carboxylated cyanine dyes, related to the chemical structure of interest, indicates the potential to improve photoelectric conversion efficiency. This application demonstrates the versatility of quinazoline derivatives in enhancing the performance of renewable energy technologies, offering a promising avenue for the development of more efficient solar cells (Wu et al., 2009).
Anticancer and Cytotoxic Activities
Quinazoline derivatives have been explored for their cytotoxic activities against cancer cell lines. Studies have prepared compounds from aminoanthraquinones, investigating the effects of side chain positioning on biological activity. These efforts have identified compounds with significant growth delays in tumor models, underscoring the potential of quinazoline derivatives in cancer treatment and the importance of further investigation into their therapeutic applications (Bu et al., 2001).
properties
IUPAC Name |
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-10-23(16-20(19)2)32-27(34)24-11-9-22(26(33)29-18-21-6-4-3-5-7-21)17-25(24)30-28(32)31-12-14-35-15-13-31/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVKSYYNIPHHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)
![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)
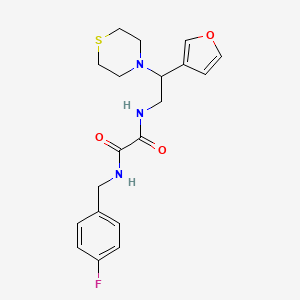

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)
![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)
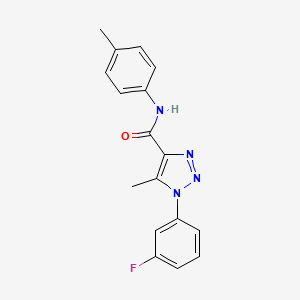

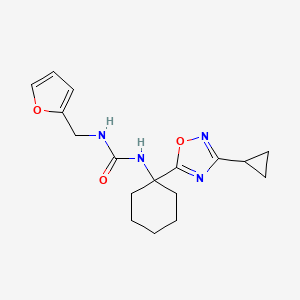
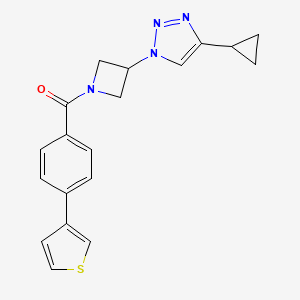
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)